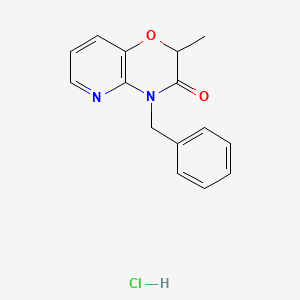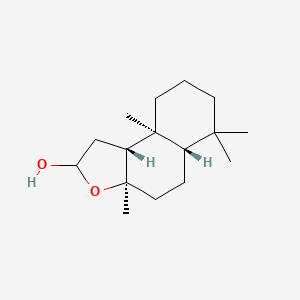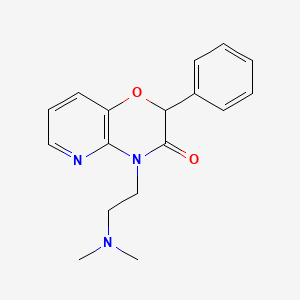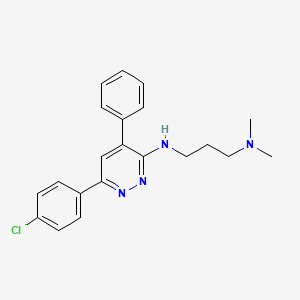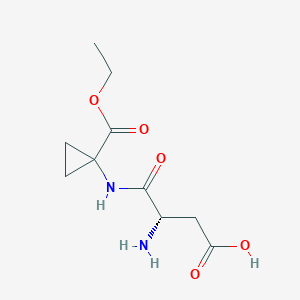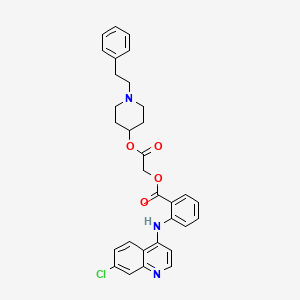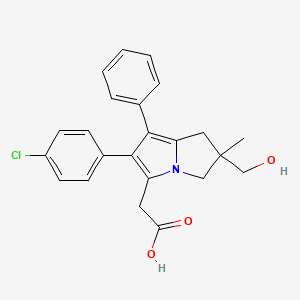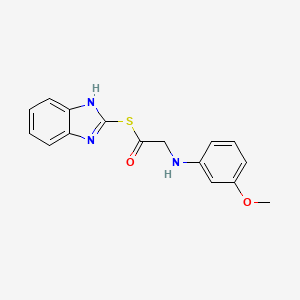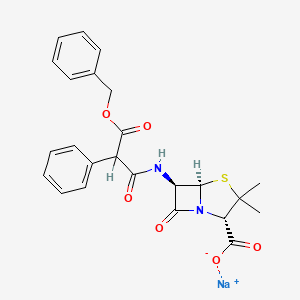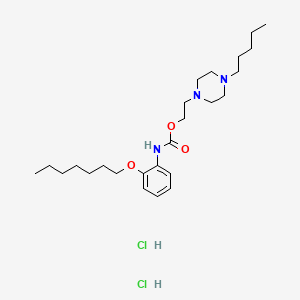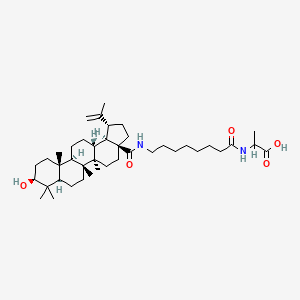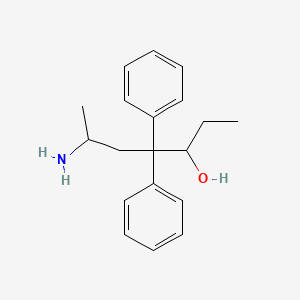
6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline typically involves multicomponent reactions. One common method is the one-pot three-component reaction, which includes the use of 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione, and an aldehyde such as pyrrole-2-carbaldehyde. The reaction is carried out in an ionic liquid medium at temperatures ranging from 75°C to 80°C for 110 to 120 minutes . This method is advantageous due to its high yields, low reaction times, and environmentally friendly conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of ionic liquids as solvents are likely to be employed to ensure sustainable and efficient production processes.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazoloisoquinoline ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and exhibit comparable biological activities.
Naphtho[2,3-b]furan-4(6H)-one: This compound has a similar fused ring system and is used in similar research applications.
Uniqueness
6,7,8,9-Tetrahydro-1,3,7-trimethyl-3H-pyrazolo(3,4-c)isoquinoline is unique due to its specific ring structure and substitution pattern, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91651-64-8 |
|---|---|
Molekularformel |
C13H17N3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1,3,7-trimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C13H17N3/c1-8-4-5-11-10(6-8)7-14-13-12(11)9(2)15-16(13)3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
CKHQKTYTXUTTLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C3C(=NN(C3=NC=C2C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


